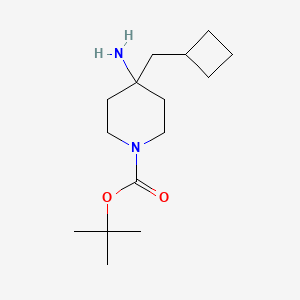

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Research Applications

-

Medicinal Chemistry

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate is primarily utilized in medicinal chemistry for its potential therapeutic effects. Its unique structure allows for interactions with various biological targets, particularly neurotransmitter receptors. Preliminary studies indicate that it may exhibit binding affinity to these receptors, suggesting possible applications in treating neurological disorders . -

Targeted Protein Degradation

The compound has been explored as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells, which can be pivotal in cancer treatment and other diseases. The incorporation of this compound into PROTAC designs may enhance the efficacy and specificity of these agents . -

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of various bioactive compounds. Its structural features facilitate further chemical modifications, allowing researchers to explore new derivatives with enhanced biological activities .

Study on Neurotransmitter Receptor Interaction

A recent study investigated the interaction of this compound with several neurotransmitter receptors. The results indicated that the compound could potentially modulate receptor activity, leading to alterations in neurotransmitter signaling pathways, which may have implications for treating conditions like depression and anxiety disorders .

Development of PROTACs

In a study focused on PROTAC technology, researchers incorporated this compound into their constructs. The findings demonstrated that the compound improved the degradation efficiency of target proteins in cancer cell lines, suggesting its utility in developing new cancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Primary Application |

|---|---|---|

| This compound | Tert-butyl group, aminomethyl substituent | Neurotransmitter receptor modulation, PROTAC development |

| Tert-butyl 4-(aminomethyl)-4-(phenyl)piperidine-1-carboxylate | Aryl group instead of cyclobutylmethyl | PROTAC linker development |

| Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate | Methyl group instead of cyclobutylmethyl | Synthetic intermediate for various derivatives |

Mecanismo De Acción

The mechanism of action of tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.

Uniqueness

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and potential biological activity. Its cyclobutylmethyl group provides steric hindrance, influencing its interaction with other molecules and its overall stability .

Actividad Biológica

Tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate, with the CAS number 1823831-94-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, synthesis, and applications.

- Molecular Formula : C15H28N2O2

- Molecular Weight : 268.3950 g/mol

- SMILES Notation : O=C(N1CCC(CC1)(N)CC1CCC1)OC(C)(C)C

These properties indicate a structure that may interact with biological systems effectively, particularly in the context of drug development.

Biological Activity Overview

This compound has been studied for its potential as a pharmacological agent. The following sections detail specific activities and findings.

1. Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to act as an inhibitor for certain enzymes, which may be crucial for therapeutic applications:

- Butyrylcholinesterase (BuChE) : The compound has shown promising inhibition activity against BuChE, which is significant in the context of Alzheimer's disease treatment. Inhibitors of this enzyme can help manage symptoms by increasing acetylcholine levels in synaptic clefts .

2. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties:

- Mechanism : These compounds may prevent neuronal death through modulation of neurotransmitter systems and reducing oxidative stress .

Case Study 1: Inhibition of β-Lactamase

A related study demonstrated that piperidine derivatives could serve as effective beta-lactamase inhibitors, enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. This highlights the potential role of this compound in antibiotic therapy .

Case Study 2: Neuroprotective Agents

In vivo studies have shown that piperidine derivatives can cross the blood-brain barrier and exert neuroprotective effects, making them suitable candidates for treating neurodegenerative diseases. The structure of this compound suggests similar capabilities .

Propiedades

IUPAC Name |

tert-butyl 4-amino-4-(cyclobutylmethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(16,8-10-17)11-12-5-4-6-12/h12H,4-11,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELMMKCLUSTVGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.